molecular formula C14H17NO2 B2629708 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034454-18-5

5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2629708
CAS No.: 2034454-18-5
M. Wt: 231.295
InChI Key: UBVYUUKGMGELEG-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a benzoyl group and a bicyclic framework

Scientific Research Applications

5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Safety and Hazards

The compound has some safety hazards associated with it. It has the signal word “Danger” and the hazard statements H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . Another approach involves an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it can inhibit penicillin-binding proteins, making it useful in overcoming antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of both an oxa and aza group in its bicyclic framework. This combination of features provides distinct reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-3-4-10(2)13(5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVYUUKGMGELEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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